CYP2C8 Inhibition: A 20-Fold Window Over CYP2E1/2B6/2A6 Defines a Distinctive Off-Target Liability Profile
This compound exhibits a unique CYP inhibition profile: it is essentially inactive against CYP2E1, CYP2B6, and CYP2A6 (IC50 > 20,000 nM in human liver microsomes), yet it shows moderate inhibition of CYP2C8 with an IC50 of 120 nM, representing an approximately 167-fold selectivity window [1][2]. This contrasts with the unsubstituted coumarin parent, which is a known substrate and inhibitor of CYP2A6 (coumarin 7-hydroxylase), and with many drug-like molecules that typically exhibit promiscuous CYP inhibition at micromolar concentrations. The 6-chloro-7-methyl substitution pattern on the coumarin core is likely responsible for shifting CYP interaction away from CYP2A6 and toward CYP2C8. For researchers screening compound libraries where CYP2C8-mediated drug-drug interactions are a critical liability parameter, this compound provides a well-characterized reference point with a defined selectivity window that close analogs lacking either the 6-chloro or 7-methyl group cannot replicate.
| Evidence Dimension | CYP450 isoform inhibition selectivity (IC50 ratio) |
|---|---|
| Target Compound Data | CYP2C8 IC50 = 120 nM; CYP2E1, CYP2B6, CYP2A6 IC50 > 20,000 nM |
| Comparator Or Baseline | Coumarin (parent): CYP2A6 substrate (Km ~ 0.5-2 µM); many drug-like molecules: promiscuous CYP inhibition at 1-10 µM |
| Quantified Difference | ~167-fold selectivity for CYP2C8 over CYP2E1/2B6/2A6; complete loss of CYP2A6 substrate character compared to unsubstituted coumarin |
| Conditions | Human liver microsomes; isoform-specific probe substrates: paclitaxel 6α-hydroxylation (CYP2C8), chlorzoxazone 6-hydroxylation (CYP2E1), bupropion hydroxylation (CYP2B6), coumarin 7-hydroxylation (CYP2A6); 20 min incubation; LC-MS analysis |
Why This Matters
A compound with a narrow, defined CYP inhibition fingerprint (primarily CYP2C8) enables cleaner interpretation of metabolism-dependent pharmacology and reduces the risk of confounding polypharmacology in phenotypic screening, unlike promiscuous CYP inhibitors or unsubstituted coumarins that confound CYP2A6-mediated readouts.
- [1] BindingDB. BDBM50438845: CYP2C8 inhibition IC50 = 120 nM (paclitaxel 6α-hydroxylation in human liver microsomes). Curated by ChEMBL, University of Cape Town. View Source
- [2] BindingDB. BDBM50438845: CYP2E1, CYP2B6, CYP2A6 inhibition IC50 > 20,000 nM. Curated by ChEMBL, University of Cape Town. View Source
